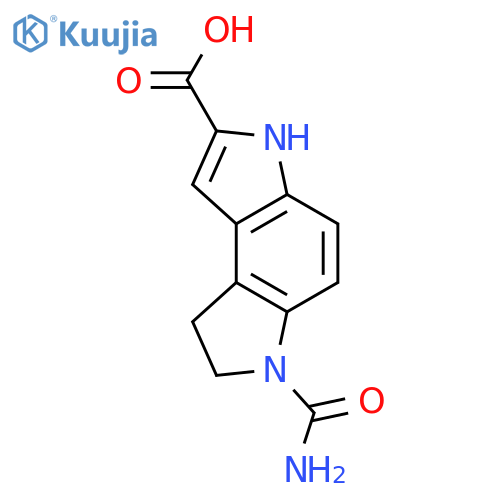

Cas no 105518-47-6 (6-Carbamoyl-7,8-dihydro-3H-pyrrolo3,2-eindole-2-carboxylic Acid)

6-Carbamoyl-7,8-dihydro-3H-pyrrolo3,2-eindole-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 6-(aminocarbonyl)-3,6,7,8-tetrahydro-Benzo[1,2-b:4,3-b']dipyrrole-2-carboxylic acid

- 6-carbamoyl-3H,6H,7H,8H-pyrrolo[3,2-e]indole-2-carboxylic acid

- A937179

- CS-0037245

- 3-carbamoyl-1,2-dihydro-3H-pyrrolo[3,2-e]indole-7-carboxylic acid

- 105518-47-6

- AKOS022662733

- 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid

- SYEVWAVDQJTJMV-UHFFFAOYSA-N

- SY124339

- W15016

- AS-71953

- SCHEMBL887712

- MFCD30185067

- 6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylicacid

- 6-carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid

- 6-Carbamoyl-7,8-dihydro-3H-pyrrolo3,2-eindole-2-carboxylic Acid

-

- MDL: MFCD30185067

- インチ: InChI=1S/C12H11N3O3/c13-12(18)15-4-3-6-7-5-9(11(16)17)14-8(7)1-2-10(6)15/h1-2,5,14H,3-4H2,(H2,13,18)(H,16,17)

- InChIKey: SYEVWAVDQJTJMV-UHFFFAOYSA-N

- SMILES: NC(N1CCC2=C1C=CC3=C2C=C(C(O)=O)N3)=O

計算された属性

- 精确分子量: 245.08004122g/mol

- 同位素质量: 245.08004122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 6

- 重原子数量: 18

- 回転可能化学結合数: 2

- 複雑さ: 387

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.4Ų

- XLogP3: 0.7

6-Carbamoyl-7,8-dihydro-3H-pyrrolo3,2-eindole-2-carboxylic Acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | C183690-5mg |

6-Carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic Acid |

105518-47-6 | 5mg |

$ 133.00 | 2023-04-18 | ||

| Aaron | AR019FD4-500mg |

6-carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid |

105518-47-6 | 95% | 500mg |

$1448.00 | 2023-12-16 | |

| 1PlusChem | 1P019F4S-500mg |

6-carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid |

105518-47-6 | 95% | 500mg |

$1328.00 | 2023-12-26 | |

| A2B Chem LLC | AV18332-100mg |

6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid |

105518-47-6 | 95% | 100mg |

$521.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107885-1g |

6-carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid |

105518-47-6 | 97% | 1g |

¥16699.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D773089-1g |

6-carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid |

105518-47-6 | 95% | 1g |

$3255 | 2025-02-25 | |

| eNovation Chemicals LLC | D773089-100mg |

6-carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid |

105518-47-6 | 95% | 100mg |

$930 | 2025-02-25 | |

| eNovation Chemicals LLC | D773089-500mg |

6-carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid |

105518-47-6 | 95% | 500mg |

$2280 | 2025-03-01 | |

| 1PlusChem | 1P019F4S-3mg |

6-Carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic Acid |

105518-47-6 | 3mg |

$203.00 | 2025-03-03 | ||

| 1PlusChem | 1P019F4S-2mg |

6-Carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic Acid |

105518-47-6 | 2mg |

$183.00 | 2025-03-03 |

6-Carbamoyl-7,8-dihydro-3H-pyrrolo3,2-eindole-2-carboxylic Acid 関連文献

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

6-Carbamoyl-7,8-dihydro-3H-pyrrolo3,2-eindole-2-carboxylic Acidに関する追加情報

Introduction to 6-Carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e][1,2]oxazindole-2-carboxylic Acid (CAS No. 105518-47-6)

6-Carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e][1,2]oxazindole-2-carboxylic Acid, identified by its CAS number 105518-47-6, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the pyrrolo[3,2-e][1,2]oxazindole scaffold, a framework that has been extensively explored for its potential biological activities. The presence of both carbamoyl and carboxylic acid functional groups in its molecular structure suggests a high degree of reactivity and versatility, making it a valuable scaffold for the development of novel therapeutic agents.

The pyrrolo[3,2-e][1,2]oxazindole core is known for its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. This scaffold has been implicated in the design of compounds with anti-inflammatory, anticancer, and antimicrobial properties. The carbamoyl group at the 6-position and the carboxylic acid group at the 2-position contribute to the compound's solubility and binding affinity, which are essential factors in drug design. These features make 6-Carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e][1,2]oxazindole-2-carboxylic Acid a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry and drug discovery technologies have enabled researchers to more efficiently screen and optimize compounds like 6-Carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e][1,2]oxazindole-2-carboxylic Acid. High-throughput virtual screening (HTVS) and molecular docking studies have identified this compound as a potential inhibitor of several key enzymes implicated in diseases such as cancer and inflammation. The dihydro moiety in the pyrrolo[3,2-e] ring system enhances the compound's stability and bioavailability, making it an attractive candidate for further development.

In the context of oncology research, 6-Carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e][1,2]oxazindole-2-carboxylic Acid has been shown to exhibit inhibitory activity against various kinases involved in tumor growth and progression. Studies have demonstrated that this compound can disrupt signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer cells. The carbamoyl group has been found to play a crucial role in modulating the enzyme's active site pocket, thereby enhancing binding affinity and inhibitory efficacy.

The carboxylic acid group at the 2-position of the molecule contributes to its interaction with biological targets by forming hydrogen bonds with polar residues in protein active sites. This functional group is also responsible for the compound's ability to undergo salt formation with various cations, which can improve its solubility and pharmacokinetic properties. Such properties are essential for achieving optimal therapeutic efficacy when administering small molecule drugs.

Furthermore, 6-Carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e][1,2]oxazindole-2-carboxylic Acid has shown promise in preclinical studies as an anti-inflammatory agent. In vitro experiments have revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating inflammatory signaling pathways. The pyrrolo[3,2-e][1,2]oxazindole scaffold has been associated with anti-inflammatory activities due to its ability to interact with nuclear factor kappa B (NFκB) pathway components. This interaction leads to reduced transcriptional activity of pro-inflammatory genes.

Recent research has also explored the potential of 6-Carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e][1,2]oxazindole-2-carboxylic Acid as a therapeutic agent against neurodegenerative diseases. Studies suggest that this compound can cross the blood-brain barrier and exert neuroprotective effects by inhibiting oxidative stress-induced neuronal damage. The carbamoyl group has been identified as a key moiety responsible for these protective effects by scavenging reactive oxygen species (ROS) and modulating mitochondrial function.

The synthesis of 6-Carbamoyl-7,8-dihydro-3H-pyrrolo[3,2-e][1,2]oxazindole-2-carboxylic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies such as transition metal-catalyzed coupling reactions have been employed to construct the complex heterocyclic core efficiently. These synthetic strategies not only improve the scalability of production but also allow for structural modifications that can enhance biological activity.

In conclusion, 6-Carbamoyl-7,8-dihydro--H-pyrrolo\[33,e\]\[11,12\] oxazinidone--22--carboxylic acid(CAS No.105518--47--6)is a structurally intricate heterocyclic compound with significant potential in medicinal chemistry.Its unique pharmacophoric features,including both carbamoyl and carboxyl groups,make it a versatile scaffold for drug development.Recent studies have highlighted its promise as an anti-cancer,anti-inflammatory,and neuroprotective agent.With further research,this compound could emerge as a valuable therapeutic option for treating various diseases.

105518-47-6 (6-Carbamoyl-7,8-dihydro-3H-pyrrolo3,2-eindole-2-carboxylic Acid) Related Products

- 2172461-56-0(2-5-(cyclopropylmethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylacetonitrile)

- 1522294-36-5(2-(2-fluoro-6-methoxyphenyl)ethanimidamide)

- 2580223-41-0(4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid)

- 2172431-80-8(1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene)

- 1850934-86-9(3-(3-Methylcyclohexyl)prop-2-ynoic acid)

- 1706449-72-0(N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine)

- 2138163-24-1(5-amino-1-(butan-2-yl)-1,2-dihydropyridin-2-one)

- 1700103-99-6((2-ethylpyrrolidin-3-yl)methanol, Mixture of diastereomers)

- 2034280-03-8(N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide)

- 364323-74-0(5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde)